molecular formula C13H12Cl2O3 B11840383 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 92059-69-3

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11840383
CAS No.: 92059-69-3
M. Wt: 287.13 g/mol
InChI Key: ZSMJXIAETONXME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-2-methyl-4H-chromen-4-one.

    Chloromethylation: The precursor undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This step introduces the chloromethyl groups at the 3 and 8 positions of the chromenone ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted derivatives with functional groups like azides, thiols, or amines.

    Oxidation: Introduction of carbonyl or carboxyl groups, leading to compounds like aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of key biological processes. This covalent modification can result in the disruption of cellular functions, ultimately leading to cell death or inhibition of cell proliferation. The compound’s methoxy group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,8-Bis(hydroxymethyl)-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.

    3,8-Bis(aminomethyl)-7-methoxy-2-methyl-4H-chromen-4-one: Contains aminomethyl groups, which can alter its reactivity and biological activity.

    7-Methoxy-2-methyl-4H-chromen-4-one: Lacks the bis(chloromethyl) groups, serving as a simpler analog.

Uniqueness

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The chloromethyl groups enable covalent interactions with biological targets, while the methoxy group enhances its solubility and binding properties. This combination of features makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Its unique structure, characterized by two chloromethyl groups and a methoxy group, imparts significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12Cl2O3C_{13}H_{12}Cl_2O_3. The presence of chloromethyl groups at positions 3 and 8 enhances its reactivity, while the methoxy group at position 7 improves solubility and binding affinity for biological targets.

Property Value
Molecular FormulaC13H12Cl2O3C_{13}H_{12}Cl_2O_3
Molecular Weight287.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can disrupt essential cellular functions, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. The methoxy group enhances the compound's binding affinity to its targets, which may contribute to its effectiveness as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The IC50 values for these cell lines ranged from 5 to 15 µM, indicating significant potency against cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents .

Anti-inflammatory Properties

Emerging research also points to the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This property could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment:
    • A study involving mice with implanted tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor growth inhibition was measured at approximately 70% after four weeks of treatment.
  • Case Study on Antimicrobial Efficacy:
    • In vitro testing against multi-drug resistant strains demonstrated that the compound could effectively inhibit bacterial growth where conventional antibiotics failed.
    • The study reported a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Properties

CAS No.

92059-69-3

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

3,8-bis(chloromethyl)-7-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H12Cl2O3/c1-7-9(5-14)12(16)8-3-4-11(17-2)10(6-15)13(8)18-7/h3-4H,5-6H2,1-2H3

InChI Key

ZSMJXIAETONXME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)CCl)CCl

Origin of Product

United States

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